N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a 4-fluorobenzyl group at position 3, and an acetamide side chain linked to a 2,4-dimethylphenyl group. Its molecular formula is C₂₄H₂₂FN₃O₃S, with a molecular weight of 451.51 g/mol.
Properties
Molecular Formula |
C23H20FN3O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-3-8-18(15(2)11-14)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
OSLBTFQEQGUTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The core scaffold is synthesized from 2-aminothiophene-3-carboxylic acid (1) through cyclization with urea under acidic conditions:
Reaction Conditions :
- Reactants : 2-Aminothiophene-3-carboxylic acid (1.0 equiv), urea (2.5 equiv)
- Catalyst : Polyphosphoric acid (PPA)
- Temperature : 150°C, 6 hours
- Yield : 75%
Mechanism : Acid-catalyzed dehydration facilitates cyclization, forming the fused thienopyrimidine system. The product, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2), is isolated via recrystallization from ethanol.
Alkylation at Position 3 with 4-Fluorobenzyl Bromide
The NH group at position 3 undergoes alkylation to introduce the 4-fluorobenzyl moiety:
Reaction Conditions :
- Reactants : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv), 4-fluorobenzyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : DMF, 80°C, 8 hours
- Yield : 82%
Product : 3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (3), purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Functionalization at Position 1: Introduction of the Acetamide Side Chain
Chloroacetylation of Position 1
The NH group at position 1 is acylated with chloroacetyl chloride to install a reactive chloroacetamide group:
Reaction Conditions :
- Reactants : Compound 3 (1.0 equiv), chloroacetyl chloride (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF), room temperature, 4 hours
- Yield : 90%
Product : 1-(Chloroacetyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (4), isolated as a white solid.
Nucleophilic Substitution with 2,4-Dimethylaniline
The chloroacetamide intermediate undergoes substitution with 2,4-dimethylaniline to form the final acetamide:
Reaction Conditions :
- Reactants : Compound 4 (1.0 equiv), 2,4-dimethylaniline (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : DMF, 100°C, 12 hours
- Yield : 68%
Product : N-(2,4-Dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide (5), purified via recrystallization from ethanol.
Optimization and Mechanistic Insights
Critical Parameters for Alkylation and Substitution
- Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in promoting efficient alkylation and substitution.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.
- Temperature Control : Elevated temperatures (80–100°C) are essential for overcoming activation barriers in substitution reactions.
Competing Side Reactions
- Over-Alkylation : Excess alkylating agent may lead to di- or tri-substituted by-products, mitigated by stoichiometric control.
- Hydrolysis of Chloroacetamide : Moisture-sensitive intermediates require anhydrous conditions to prevent hydrolysis to carboxylic acid derivatives.
Analytical Characterization
Table 1: Spectral Data for this compound
| Spectroscopy | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25 (s, 6H, CH₃), 3.85 (s, 2H, CH₂CO), 4.95 (s, 2H, CH₂Ph), 6.90–7.45 (m, 6H, Ar-H), 10.20 (s, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 162.1 (C=O), 140.2 (Ar-C), 135.6 (Ar-C), 128.9–115.4 (Ar-C), 42.3 (CH₂CO), 21.1 (CH₃) |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C-F) |
| HRMS (ESI) | m/z 465.1 [M+H]⁺ (calc. 465.15) |
Table 2: Reaction Yields and Conditions
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | 75 | PPA, 150°C, 6h |
| 2 | Alkylation | 82 | K₂CO₃, DMF, 80°C, 8h |
| 3 | Chloroacetylation | 90 | Et₃N, THF, rt, 4h |
| 4 | Substitution | 68 | K₂CO₃, DMF, 100°C, 12h |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency in steps requiring precise temperature control (e.g., cyclocondensation). Additionally, catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce reaction times for alkylation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidine Cores
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group enhances metabolic stability compared to chlorophenyl () or bromophenyl () analogs, which may increase toxicity due to heavier halogens . Linker Modifications: Sulfanyl-containing analogs () exhibit higher molecular weights and altered pharmacokinetics due to sulfur’s polarizability, which may enhance target binding but reduce oral bioavailability .
Non-Thieno[3,2-d]pyrimidine Analogs
- Spiro Indole-Thiazolidine Derivatives (): Example: N-(2,5-dimethylphenyl)-2-[3′-(4-fluorophenyl)-2,4′-dioxospiro[indoline-3,2′-[1,3]thiazolidin]-1-yl]acetamide. Comparison: The spiro architecture introduces conformational rigidity, likely improving selectivity for enzyme active sites but reducing solubility compared to the flexible thieno[3,2-d]pyrimidine core .
- Pyrimidinyloxy Phenyl Acetamides (): Example: 2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide. Comparison: Dichlorophenoxy groups increase lipophilicity, enhancing membrane permeability but raising toxicity risks. The pyrimidinyloxy group may confer additional hydrogen-bonding interactions .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing thieno[3,2-d]pyrimidinone-based acetamide derivatives?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or via metal-free fluorination (e.g., using β-CF3 aryl ketones under mild conditions) .
- Step 2: Alkylation or arylation at the pyrimidinone nitrogen using halogenated intermediates. For example, coupling with 4-fluorobenzyl bromide introduces the fluorophenylmethyl group.
- Step 3: Acetamide linkage formation via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HCl with triethylamine in dichloromethane) .
- Validation: Purity is confirmed by HPLC and NMR, while crystal structures (e.g., X-ray diffraction) validate regioselectivity .
Basic: How is the molecular conformation and intermolecular interactions of this compound characterized?
Answer:
- X-ray crystallography is the gold standard. For example, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in analogs) reveal steric and electronic effects .
- Hydrogen bonding networks (e.g., N–H⋯O interactions) and weak interactions (C–H⋯π) are mapped to predict solubility and stability .
- Torsional analysis of the acetamide linker assesses flexibility for target binding .
Advanced: How can conflicting bioactivity data between in vitro and cellular assays be resolved for this compound?
Answer:
- Assay Validation: Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may reduce cellular efficacy .
- Solubility Optimization: Introduce hydrophilic groups (e.g., sulfone or phosphonate moieties) or use co-solvents (DMSO/PEG) to improve bioavailability .
Advanced: What computational strategies are used to predict binding modes to kinase targets?
Answer:
- Docking Studies: Employ Schrödinger Suite or AutoDock Vina with homology models of kinases (e.g., JAK2 or EGFR) to identify key interactions (e.g., hydrogen bonds with pyrimidinone carbonyl groups) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and conformational changes .
- Free Energy Calculations: Use MM/GBSA to rank binding affinities and guide structural modifications .
Advanced: How can synthetic yields be improved for large-scale production of analogs?
Answer:
- Catalyst Screening: Test Pd/Cu systems for Suzuki-Miyaura couplings to reduce side reactions .
- Flow Chemistry: Optimize continuous flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Purification: Use preparative HPLC with C18 columns and gradient elution (MeOH/H2O + 0.1% TFA) for >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR: 1H/13C NMR confirms regiochemistry (e.g., acetamide CH2 at δ ~4.2 ppm) and aromatic substitution patterns .
- HRMS: Validates molecular weight (e.g., m/z 603.2093 for C32H28F3N5O4 analogs) .
- IR Spectroscopy: Identifies carbonyl stretches (1670–1750 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target selectivity?
Answer:
- SAR Studies: Compare IC50 values against related targets (e.g., COX-2 or PI3K) using fluorinated vs. chlorinated analogs. Fluorine’s electronegativity often enhances binding via dipole interactions .
- Crystallographic Overlays: Superimpose ligand-bound protein structures (e.g., PDB entries) to identify steric clashes or improved hydrophobic packing .
- Meta-analysis: Cross-reference PubChem BioAssay data (AID 743255) to prioritize modifications .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C under inert gas (Ar) to prevent oxidation of the thieno[3,2-d]pyrimidinone core .
- Light Protection: Use amber vials to avoid photodegradation of the fluorophenyl group .
- Solubility Monitoring: Re-test solubility in DMSO every 6 months via nephelometry .
Advanced: How can discrepancies in crystallographic vs. computational conformational predictions be reconciled?
Answer:
- Torsion Libraries: Compare Cambridge Structural Database (CSD) entries (e.g., ARARUI) with computed conformers to identify force field inaccuracies .
- QTAIM Analysis: Use AIMAll to map electron density and validate hydrogen bond strengths .
- Synchrotron Validation: Re-collect high-resolution (<1.0 Å) X-ray data to resolve ambiguous torsions .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinome Profiling: Use Eurofins KinaseProfiler to assess selectivity across 468 kinases .
- Proteolysis Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands (e.g., thalidomide) to degrade targets selectively .
- Alanine Scanning Mutagenesis: Identify critical binding residues in kinase ATP pockets to refine substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
